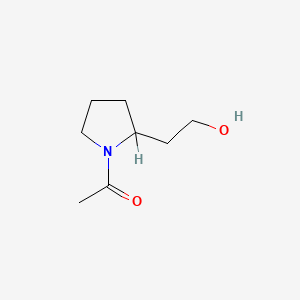
1-Acetylpyrrolidine-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylpyrrolidine-2-ethanol is a chemical compound with the molecular formula C8H15NO2 and a molar mass of 157.21 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with an acetyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-ethanol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of ethylene oxide . The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetylpyrrolidine-2-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The acetyl group can be reduced to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the ethanol moiety into a more reactive intermediate.
Major Products Formed:
Oxidation: Formation of 1-acetylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)pyrrolidine.
Substitution: Formation of 1-acetylpyrrolidine-2-chloroethane.
Applications De Recherche Scientifique
1-Acetylpyrrolidine-2-ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-acetylpyrrolidine-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
1-Acetylpyrrolidine: Lacks the ethanol moiety, making it less versatile in certain reactions.
2-Pyrrolidineethanol: Lacks the acetyl group, affecting its reactivity and applications.
1-Acetyl-2-pyrrolidineethanol: A closely related compound with similar properties but different reactivity due to structural variations.
Propriétés
Numéro CAS |
94157-94-5 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-5-2-3-8(9)4-6-10/h8,10H,2-6H2,1H3 |
Clé InChI |
YFIUCVYOKJUGSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
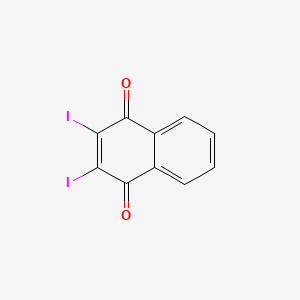


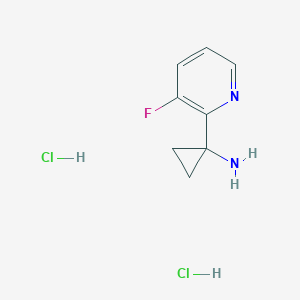


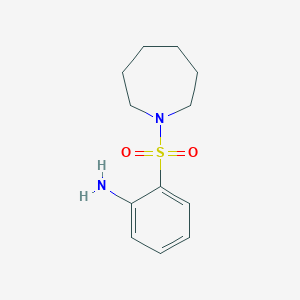


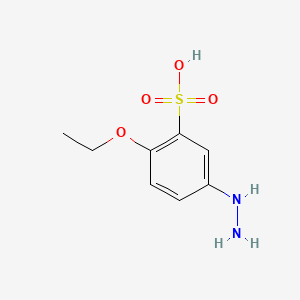
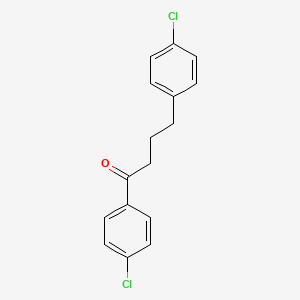
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)

